Diphenyl[(trifluoromethanesulfonyl)oxy]borane
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Overview
Description
Diphenyl[(trifluoromethanesulfonyl)oxy]borane is a boron-containing compound with significant applications in organic synthesis. It is known for its unique reactivity and stability, making it a valuable reagent in various chemical reactions, particularly in the field of Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[(trifluoromethanesulfonyl)oxy]borane typically involves the reaction of diphenylboronic acid with trifluoromethanesulfonic anhydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions usually include a temperature range of 0-25°C and the use of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(trifluoromethanesulfonyl)oxy]borane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane. Reaction conditions often involve temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Diphenyl[(trifluoromethanesulfonyl)oxy]borane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of diphenyl[(trifluoromethanesulfonyl)oxy]borane involves its ability to act as a boron source in various reactions. In Suzuki–Miyaura coupling, it undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The molecular targets include palladium complexes, and the pathways involved are primarily related to oxidative addition and transmetalation .
Comparison with Similar Compounds
Similar Compounds
- Bis(pentafluorophenyl)((trifluoromethanesulfonyl)oxy)borane
- Tris(pentafluorophenyl)borane
- Di-tert-butylsilyl bis(trifluoromethanesulfonate)
Uniqueness
Diphenyl[(trifluoromethanesulfonyl)oxy]borane is unique due to its high reactivity and stability under various reaction conditions. Its ability to participate in Suzuki–Miyaura coupling with high efficiency sets it apart from other boron reagents .
Properties
CAS No. |
100696-94-4 |
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Molecular Formula |
C13H10BF3O3S |
Molecular Weight |
314.1 g/mol |
IUPAC Name |
diphenylboranyl trifluoromethanesulfonate |
InChI |
InChI=1S/C13H10BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RIQHFVSUHYHHKG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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